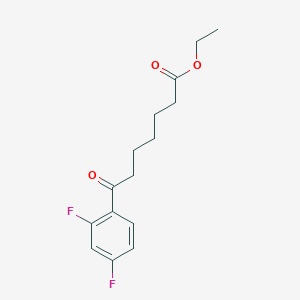

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEOAXMWXHFWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645618 | |

| Record name | Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-10-1 | |

| Record name | Ethyl 2,4-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate (CAS No. 898753-10-1). This molecule, characterized by its difluorinated aromatic keto-ester structure, serves as a valuable building block in medicinal chemistry and materials science, where the inclusion of fluorine atoms can enhance metabolic stability and modify electronic properties. The core of the synthesis is a well-established Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with an aromatic ring.[1][2] This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful laboratory implementation. We will dissect a logical three-stage approach, beginning with the selective preparation of the acylating agent from pimelic acid and culminating in the final acylation of 1,3-difluorobenzene.

Synthetic Strategy and Rationale

The paramount challenge in synthesizing aryl ketones lies in the selective and efficient formation of the aryl-carbonyl bond. The Friedel-Crafts acylation stands out as the most direct and reliable method for this transformation.[3] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of producing a deactivated aromatic ring as the product. This deactivation prevents undesirable poly-acylation, leading to cleaner reactions and higher yields of the mono-substituted product.[4]

Our synthetic design is a three-stage linear sequence that prioritizes commercially available starting materials and high-yielding transformations.

-

Stage 1: Mono-esterification of Pimelic Acid. The synthesis commences with pimelic acid, a seven-carbon dicarboxylic acid. To create the acylating agent for the Friedel-Crafts reaction, one of the two carboxylic acid groups must be protected as an ethyl ester while the other remains free for subsequent activation. This is achieved through a controlled Fischer esterification using a limited amount of ethanol.

-

Stage 2: Formation of the Acyl Chloride. The free carboxylic acid of monoethyl pimelate is then converted into a highly reactive acyl chloride, Ethyl 7-chloro-7-oxoheptanoate. This activation is crucial as carboxylic acids themselves are not sufficiently electrophilic to participate in Friedel-Crafts reactions. Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).

-

Stage 3: Friedel-Crafts Acylation. This is the key bond-forming step. The synthesized acyl chloride is reacted with 1,3-difluorobenzene in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target compound.[5][6]

The overall workflow is depicted below.

Caption: Overall synthetic workflow for the target compound.

Reaction Mechanisms

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The key mechanistic transformation is the Friedel-Crafts acylation.

Mechanism of Friedel-Crafts Acylation

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from the acyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion. This is the rate-determining step.[6]

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (though it remains complexed to the product ketone).

Caption: Mechanism of the Friedel-Crafts Acylation reaction.

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thionyl chloride and aluminum chloride are corrosive and react violently with water.

Stage 1: Synthesis of Monoethyl Pimelate

-

Principle: This procedure utilizes a substoichiometric amount of ethanol relative to the carboxylic acid groups in pimelic acid, favoring the formation of the monoester over the diester. An acid catalyst accelerates the equilibrium-based esterification process.

-

Methodology:

-

To a 500 mL round-bottom flask, add pimelic acid (e.g., 50 g, 1.0 equiv) and absolute ethanol (e.g., 1.2 equiv).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted diacid and sulfuric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under high vacuum to isolate the monoethyl pimelate.

-

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

-

Principle: The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂). An excess of thionyl chloride is used to drive the reaction to completion, and it can also serve as the solvent.

-

Methodology:

-

In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place the monoethyl pimelate (e.g., 30 g, 1.0 equiv).

-

Slowly add thionyl chloride (e.g., 2.0-2.5 equiv) at room temperature. A non-polar solvent like dichloromethane can be added if desired.

-

Heat the reaction mixture to a gentle reflux for 2-3 hours. The evolution of gas should cease, indicating the reaction is complete.

-

Allow the mixture to cool and remove the excess thionyl chloride by distillation (or rotary evaporation if DCM was used as a solvent).

-

The resulting crude Ethyl 7-chloro-7-oxoheptanoate is typically used in the next step without further purification.

-

Stage 3: Friedel-Crafts Acylation

-

Principle: This reaction must be performed under strictly anhydrous conditions as the Lewis acid catalyst, AlCl₃, is extremely water-sensitive. The reaction is started at a low temperature to control the initial exothermic reaction.

-

Methodology:

-

Charge a dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer with anhydrous aluminum chloride (AlCl₃) (e.g., 1.2-1.5 equiv) and a dry, inert solvent such as dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

In the dropping funnel, prepare a solution of Ethyl 7-chloro-7-oxoheptanoate (1.0 equiv) and 1,3-difluorobenzene (1.1 equiv) in dry DCM.

-

Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. Yields are estimates based on analogous reactions and may require optimization.[5]

| Stage | Reaction | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Estimated Yield (%) |

| 1 | Mono-esterification | Pimelic acid, Ethanol | Sulfuric acid (catalyst) | Reflux, 4-6 h | 40-50% |

| 2 | Acyl Chloride Formation | Monoethyl Pimelate | Thionyl chloride, Dichloromethane | Reflux, 2-3 h | >90% |

| 3 | Friedel-Crafts Acylation | Ethyl 7-chloro-7-oxoheptanoate, 1,3-Difluorobenzene | Aluminum chloride (AlCl₃), Dichloromethane | 0 °C to Room Temp, 2-4 h | 60-75% |

Physicochemical Properties of the Target Compound

| Property | Value | Source |

| CAS Number | 898753-10-1 | [7] |

| Molecular Formula | C₁₅H₁₈F₂O₃ | [7] |

| Molecular Weight | 284.30 g/mol | [7] |

References

- BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

- BenchChem. An In-depth Technical Guide to the Synthesis of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

- BenchChem. An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.

-

Pour, M., et al. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

- Google Patents. US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.

-

Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available from: [Link]

-

PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Available from: [Link]

-

Arctom Scientific. CAS NO. 898753-10-1 | this compound. Available from: [Link]

- BenchChem. Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis.

- BenchChem. Technical Support Center: Synthesis of 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

Introduction

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate, a distinct molecule within the class of fluorinated aryl ketones, presents a compelling subject for investigation in the realms of medicinal chemistry and drug discovery. The strategic incorporation of a difluorinated phenyl ring and a flexible heptanoate chain offers a unique combination of lipophilicity, metabolic stability, and potential for specific biological interactions. The 2,4-difluoro substitution pattern on the aromatic ring is of particular interest, as it can significantly modulate the compound's electronic properties and its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition in biological systems.[1][2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational knowledge, data from close structural analogs, and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, propose a logical synthetic pathway, and outline detailed protocols for its analytical characterization, thereby providing a self-validating framework for its study and application.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. For this compound, these properties are influenced by the interplay between the polar ester and ketone functionalities, the nonpolar aliphatic chain, and the electron-withdrawing nature of the difluorinated aromatic ring.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value/Prediction | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 898753-10-1 | [3] |

| Molecular Formula | C₁₅H₁₈F₂O₃ | [3] |

| Molecular Weight | 284.30 g/mol | [3] |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy to similar compounds |

| Boiling Point | Not experimentally determined. Predicted to be >350 °C at 760 mmHg. | Analogy to similar structures |

| Melting Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water. | Analogy to similar structures[4] |

| pKa | Not experimentally determined. The alpha-protons adjacent to the ketone are weakly acidic. | General chemical principles |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be in the range of 3.5-4.5. | Estimation based on structure |

The difluorination of the phenyl ring is known to impact lipophilicity. While fluorination can sometimes decrease lipophilicity, the overall effect is context-dependent and also influenced by other functional groups within the molecule.[5]

Synthetic Strategy and Experimental Protocol

The most direct and established method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction provides a reliable route to couple the acyl group with the aromatic ring. The proposed synthesis involves two primary stages: the preparation of the acylating agent and the subsequent Friedel-Crafts reaction.

Logical Synthesis Workflow

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Principle: This protocol outlines the reaction of ethyl 7-chloro-7-oxoheptanoate with 1,3-difluorobenzene in the presence of a Lewis acid catalyst to yield the target compound. The causality behind the choice of a strong Lewis acid like aluminum chloride is its ability to generate a highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the fluorine substituents on the aromatic ring.

Materials:

-

Ethyl 7-chloro-7-oxoheptanoate (1.0 eq)

-

1,3-Difluorobenzene (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 7-chloro-7-oxoheptanoate (1.0 eq) in anhydrous DCM to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,3-difluorobenzene (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Analytical Characterization

Robust analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: Workflow for the analytical characterization of the target compound.

Standard Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7]

-

¹H NMR: Expected signals would include a triplet for the ethyl ester methyl group, a quartet for the ethyl ester methylene group, multiplets for the aliphatic chain protons, and complex multiplets in the aromatic region due to fluorine coupling.

-

¹³C NMR: Will show distinct signals for the ester and ketone carbonyls, the aliphatic carbons, and the aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR: Will provide crucial information on the fluorine environments.

2. Mass Spectrometry (MS)

-

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., ESI or EI).

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Expected Data: The HRMS data will provide a highly accurate mass of the molecular ion, confirming the elemental composition (C₁₅H₁₈F₂O₃).[7] The fragmentation pattern can also provide structural information.

3. Infrared (IR) Spectroscopy

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample between KBr plates.

-

Expected Data: Strong absorption bands are expected for the ester carbonyl (~1735 cm⁻¹) and the ketone carbonyl (~1690 cm⁻¹). C-F stretching vibrations will also be present in the 1100-1300 cm⁻¹ region.[7]

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[8] The 2,4-difluorophenyl moiety in this compound can serve as a key pharmacophore. The fluorines can act as hydrogen bond acceptors and can modulate the pKa of nearby functionalities.

Furthermore, aryl ketones are known to be reversible inhibitors of certain enzymes.[9] The electrophilic nature of the ketone carbonyl, enhanced by the adjacent fluorinated ring, makes it a potential target for nucleophilic residues in enzyme active sites. Peptidyl fluoromethyl ketones, for instance, are potent inhibitors of serine and cysteine proteases.[1] This suggests that this compound and its derivatives could be valuable starting points for the design of novel therapeutic agents.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset for its physicochemical properties is yet to be established in the public domain, this guide provides a comprehensive, logically structured overview based on established chemical principles and data from analogous compounds. The proposed synthetic and analytical protocols offer a clear and actionable framework for researchers to produce and characterize this compound, paving the way for its exploration in drug discovery and other applications. The unique structural features of this molecule, particularly the difluorinated aryl ketone moiety, warrant further investigation into its biological activities.

References

-

Festa, C., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Zhang, J., et al. (2008). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. PubMed Central. Available at: [Link]

-

Amerigo Scientific. Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. Available at: [Link]

-

PubChem. 7-Oxoheptanoate. Available at: [Link]

-

University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available at: [Link]

-

Arctom Scientific. [CAS NO. 898753-10-1] this compound. Available at: [Link]

-

Chemsrc. Ethyl 7-oxoheptanoate | CAS#:3990-05-4. Available at: [Link]

-

Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

CAS Number: 898753-10-1 Molecular Formula: C₁₅H₁₈F₂O₃ Molecular Weight: 284.30 g/mol

Prepared by: Gemini, Senior Application Scientist

Introduction: Situating a Novel Ketoester in Modern Chemistry

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a specialized organic molecule characterized by a difluorinated aromatic ketone linked to a C7 ethyl ester chain. While specific research on this exact compound is not widespread in public literature, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. The 2,4-difluoro substitution on the phenyl ring is a common strategy in drug design to enhance metabolic stability, modulate electronic properties, and improve binding affinity through specific fluorine-protein interactions.[1][2] The keto-ester functionality provides a versatile scaffold, offering sites for further chemical modification and potential interactions with biological targets.

This guide serves as a foundational resource for researchers, providing a robust, plausible synthetic pathway, predicted physicochemical properties based on established principles and analogous compounds, a comprehensive analytical characterization workflow, and an outlook on its potential applications. The methodologies described herein are grounded in well-established chemical principles to ensure reliability and reproducibility.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for this compound is limited. However, we can extrapolate its key properties with a high degree of confidence by comparing it to its non-fluorinated analogue, Ethyl 7-oxo-7-phenylheptanoate. The introduction of two highly electronegative fluorine atoms is expected to increase polarity, boiling point, and density.

| Property | Predicted Value for this compound | Reported Value for Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5) | Rationale for Prediction |

| Appearance | Colorless to pale yellow oil or low-melting solid | Data not widely available | Typical for similar aromatic ketoesters |

| Molecular Weight | 284.30 g/mol | 248.32 g/mol | Calculation from formula |

| Boiling Point | >360 °C at 760 mmHg | ~354 °C at 760 mmHg | Increased molecular weight and polarity due to fluorine atoms lead to stronger intermolecular forces. |

| Density | ~1.1 - 1.2 g/cm³ | ~1.035 g/cm³ | The higher atomic mass of fluorine compared to hydrogen increases the overall density. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone, THF); Insoluble in water. | Soluble in organic solvents; Insoluble in water. | The long alkyl chain maintains solubility in organic solvents, while the polar groups are insufficient to overcome the hydrophobic character for water solubility. |

Plausible Synthetic Route: A Step-by-Step Protocol

The most logical and efficient synthesis of the target compound is a Friedel-Crafts acylation of 1,3-difluorobenzene. This requires the prior synthesis of the acylating agent, 7-ethoxy-7-oxoheptanoyl chloride (also known as mono-ethyl adipoyl chloride). The entire workflow is a three-step process starting from commercially available adipic acid.

Caption: Proposed three-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of Adipic Acid Monoethyl Ester

This procedure is based on the principle of Fischer esterification, where an excess of the diacid relative to the alcohol, or controlled reaction conditions, favors mono-esterification. A more robust method involves the initial formation of adipic anhydride, which is then opened with ethanol to ensure high yields of the mono-ester.[3][4]

-

Apparatus Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a Dean-Stark trap. Add a magnetic stir bar.

-

Reagents: Add adipic acid (146.1 g, 1.0 mol) and toluene (200 mL) to the flask. Add a catalytic amount of concentrated sulfuric acid (2 mL).

-

Anhydride Formation: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (~2-3 hours), indicating the formation of polymeric adipic anhydride.

-

Alcoholysis: Cool the reaction mixture to below 60 °C. Carefully add absolute ethanol (46.1 g, 1.0 mol) dropwise. An exothermic reaction will occur.

-

Reaction Completion: Once the addition is complete, heat the mixture to reflux for an additional 1-2 hours to ensure complete alcoholysis.

-

Workup: Cool the mixture. Wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid and the catalyst, followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude adipic acid monoethyl ester. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of 7-Ethoxy-7-oxoheptanoyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride.[5]

-

Apparatus Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂). Add a magnetic stir bar.

-

Reagents: Place the adipic acid monoethyl ester (e.g., 87.1 g, 0.5 mol) in the flask. Carefully add thionyl chloride (71.4 g, 43.5 mL, 0.6 mol, 1.2 eq) dropwise at room temperature.

-

Reaction: After the initial evolution of gas subsides, heat the mixture gently to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Purification: Remove the excess thionyl chloride by distillation at atmospheric pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be purified by vacuum distillation.

Step 3: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This is the key C-C bond-forming step. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][6]

Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

-

Apparatus Setup: Assemble a flame-dried, three-necked 500 mL flask with a dropping funnel, a nitrogen inlet, and a magnetic stir bar.

-

Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (AlCl₃) (73.3 g, 0.55 mol, 1.1 eq) in anhydrous dichloromethane (DCM) (150 mL). Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the 7-ethoxy-7-oxoheptanoyl chloride (e.g., 96.3 g, 0.5 mol) and 1,3-difluorobenzene (57.0 g, 0.5 mol) in anhydrous DCM (100 mL) and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) containing concentrated HCl (50 mL) to quench the reaction and hydrolyze the aluminum complex.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Regioselectivity: The two fluorine atoms on the benzene ring are deactivating due to their inductive effect but are ortho-, para-directing due to resonance. In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most electronically activated site for electrophilic attack. This results in a highly regioselective acylation to yield the desired 2,4-difluorophenyl product.[7]

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Results |

| ¹H NMR | Ethyl Group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H). Aliphatic Chain: Multiplets between ~1.3-1.8 ppm (6H, -(CH₂)₃-), a triplet at ~2.3 ppm (2H, -CH₂-COOEt), and a triplet at ~3.0 ppm (2H, Ar-CO-CH₂-). Aromatic Protons: Complex multiplet pattern between ~6.9-8.0 ppm (3H).[8][9] |

| ¹³C NMR | Ester: Carbonyl at ~173 ppm, -O-CH₂- at ~60 ppm, -CH₃ at ~14 ppm. Ketone: Carbonyl at ~195-200 ppm (deshielded by aromatic ring). Aliphatic Chain: Peaks in the range of ~24-40 ppm. Aromatic Carbons: Complex signals between ~105-165 ppm, showing C-F couplings. The carbons directly bonded to fluorine will show large one-bond couplings (¹JCF).[8][10] |

| ¹⁹F NMR | Two distinct signals are expected. The fluorine at C-2 (ortho to the carbonyl) will be deshielded relative to the fluorine at C-4 (para to the carbonyl). Expected chemical shifts (vs CFCl₃) would be in the range of -100 to -115 ppm for F-2 and -105 to -120 ppm for F-4. A significant ortho F-F coupling (³JFF) of ~15-25 Hz should be observed.[11][12][13][14] |

| FT-IR | Ester C=O stretch: Strong, sharp peak at ~1735 cm⁻¹. Aromatic Ketone C=O stretch: Strong, sharp peak at ~1670-1690 cm⁻¹ (shifted to lower wavenumber due to conjugation). C-F stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. C-O stretch: ~1150-1250 cm⁻¹. Aromatic C=C stretches: Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[15][16][17] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 284. Key Fragments: A prominent peak at m/z = 157 corresponding to the [F₂C₆H₃CO]⁺ (2,4-difluorobenzoyl) cation. Other fragments would arise from cleavage along the alkyl chain, such as loss of the ethoxy group (-45) or cleavage at the alpha-position to the ketone.[18][19][20][21] |

Potential Applications and Research Directions

The unique combination of a difluorinated aromatic head and a flexible ester tail makes this compound a molecule of considerable interest for further exploration.

-

Medicinal Chemistry: Fluorinated benzophenone derivatives are known to possess a wide range of biological activities and are considered privileged scaffolds in drug discovery. This compound could serve as a key intermediate for synthesizing more complex molecules targeting enzymes where hydrophobic and specific fluorine interactions in the binding pocket are crucial. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to build libraries of potential therapeutic agents.

-

Probe for Biological Systems: The two fluorine atoms provide a clean and sensitive handle for ¹⁹F NMR studies. If this moiety were incorporated into a biologically active molecule, ¹⁹F NMR could be used to study ligand-protein binding events, conformational changes, and cellular uptake without background noise from endogenous molecules.[12]

-

Materials Science: Long-chain aromatic ketones can be used as building blocks for polymers or as photoinitiators in polymerization processes. The fluorine substitution could enhance thermal stability and modify the electronic properties of resulting materials.

References

-

Infrared Spectroscopy - CDN. (n.d.). Illinois State University. Retrieved from [Link]

- CN102351691A - Method for synthesizing adipic acid monoethyl ester. (2012). Google Patents.

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved from [Link]

-

Ketone infrared spectra. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

- CN102351691B - Method for synthesizing adipic acid monoethyl ester. (2014). Google Patents.

-

The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Ethyl adipate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). PubMed Central (PMC). Retrieved from [Link]

-

Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry. (2013). PubMed. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Publications. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared and Ultraviolet Spectroscopic Studies on Ketones. (1947). Journal of the American Chemical Society. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). University of Alberta Libraries. Retrieved from [Link]

- Preparation of pure monoesters of adipic acid. (1985). Google Patents.

-

19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. (1995). PubMed Central (PMC). Retrieved from [Link]

-

Ethyl Heptanoate. (n.d.). PubChem. Retrieved from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). ACS Figshare. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Update to the post I made on Monday. The adipic acid was successfully converted to adipoyl chloride using thionyl chloride. (2019). Reddit. Retrieved from [Link]

-

One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. (2022). ACS Publications. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. (n.d.). J-STAGE. Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 4. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Visualizer loader [nmrdb.org]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

The Advent and Evolution of Difluorophenyl Ketoesters: A Synthetic and Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Difluoromethylene Ketone Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated functional groups, the α,α-difluoromethylene ketone unit has emerged as a particularly valuable motif.[3] This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of difluorophenyl ketoesters and related α,α-difluoroketones, offering field-proven insights for professionals in drug development.

The difluoromethylene group (CF2) adjacent to a ketone is more than just a metabolic blocker; it significantly enhances the electrophilicity of the carbonyl carbon.[4][5] This heightened reactivity makes these compounds potent inhibitors of serine and cysteine proteases, where they can form stable, covalent hemiacetal or hemithioketal adducts with active site residues.[4][6][7] This mechanism of action has positioned α,α-difluoroketones as crucial "warheads" in the design of targeted covalent inhibitors for a range of diseases.[4]

However, the synthesis of these valuable compounds has historically been challenging.[3] Early methods were often harsh and lacked general applicability, limiting the exploration of this chemical space. This guide will trace the chronological progression from these foundational challenges to the sophisticated catalytic and photoredox methods available today, providing detailed protocols and explaining the causal logic behind these advancements.

Early Synthetic Strategies: Foundational Challenges and Innovations

The initial approaches to synthesizing α,α-difluoroketones and their ester analogues were primarily based on direct fluorination or the use of pre-fluorinated building blocks.

Direct Electrophilic Fluorination

One of the most intuitive methods involves the direct fluorination of a pre-existing 1,3-dicarbonyl compound, such as a β-ketoester, at the α-position.

Causality Behind the Method: The acidity of the α-proton in a β-ketoester makes it susceptible to deprotonation, forming an enolate that can then be attacked by an electrophilic fluorine source. The challenge, however, lies in achieving difluorination without significant side reactions. Monofluorination occurs rapidly, but the resulting α-fluoro-β-ketoester is less enolic.[2][8] Consequently, the second fluorination step is often slower and requires forcing conditions or the addition of a base to facilitate the necessary enolization of the monofluorinated intermediate.[2][8]

A representative modern protocol uses elemental fluorine in the presence of a base like quinuclidine.[2][8] The base is thought to generate a more reactive N-F fluorinating agent in situ while also promoting the crucial enolization step.[2][8]

Representative Protocol: Direct Difluorination of a β-Ketoester[2][8]

-

Preparation: A solution of the starting β-ketoester (1.0 eq) and quinuclidine (1.1 eq) is prepared in an appropriate solvent (e.g., chloroform) in a reaction vessel suitable for gas dispersion.

-

Fluorination: A diluted mixture of fluorine gas (e.g., 10% F2 in N2) is bubbled through the solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.

-

Quenching & Workup: The reaction is quenched by purging with nitrogen, followed by washing with aqueous sodium thiosulfate and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by column chromatography on silica gel to yield the desired 2,2-difluoro-1,3-ketoester.

Building Block Approaches

An alternative strategy involves using synthons that already contain the difluoromethylene group. Early examples included Reformatsky-type reactions with bromodifluoroacetate. More versatile methods, however, have since been developed, such as those utilizing difluoro enol silyl ethers. These intermediates can be prepared and subsequently hydrolyzed to furnish the target difluoromethyl ketones.[3] Another approach involves the homologation of ketones, where a silyl enol ether is subjected to difluorocyclopropanation followed by acid-mediated ring-opening to install the CF2 group adjacent to the carbonyl.[9]

The Catalytic Revolution: Expanding Scope and Efficiency

The limitations of early methods—harsh conditions, limited substrate scope, and the difficulty in preparing complex fluoroalkyl nucleophiles—drove the development of modern transition-metal-catalyzed reactions.[1] These approaches have revolutionized the synthesis of difluorophenyl ketoesters and their derivatives.

Palladium-Catalyzed α-Arylation

A landmark development has been the palladium-catalyzed α-arylation of α,α-difluoroketone enolates.[1] This method allows for the direct coupling of a difluoroketone with an aryl halide, providing a convergent and highly efficient route to α-aryl-α,α-difluoroketones.

Causality Behind the Method: The success of this reaction hinges on overcoming several mechanistic hurdles inherent to fluoroalkyl groups. Reductive elimination to form the key aryl–CF2 bond is often slow from traditional organometallic intermediates.[1] The innovation lies in using specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)Cy2) and a suitable base (e.g., Cs2CO3 or K3PO4). This catalytic system facilitates the key steps: oxidative addition of the aryl halide to the Pd(0) center, formation of a palladium fluoroenolate, and the crucial C-C bond-forming reductive elimination to release the product and regenerate the catalyst.[1]

Workflow: Pd-Catalyzed α-Arylation of Difluoroketones

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of difluoroketones.

Photoredox Catalysis: A Mild and Modern Approach

More recently, visible-light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals under exceptionally mild conditions.[10] This strategy allows for the difluoromethylation of enol silanes, which are readily accessible from corresponding ketones.

Causality Behind the Method: This process utilizes a photocatalyst (e.g., fac-Ir(ppy)3) that, upon excitation by visible light (like blue LEDs), can engage in a single-electron transfer (SET) process. It reduces a difluoromethyl radical precursor, such as N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent), to generate a CHF2 radical.[10] This radical then adds to the enol silane, and a subsequent hydrolysis step unveils the α-difluoromethyl ketone product. The mild, room-temperature conditions make this method highly attractive for synthesizing complex molecules with sensitive functional groups.[10]

Application in Drug Discovery: Covalent Inhibition of Proteases

The enhanced electrophilicity of the carbonyl carbon in difluorophenyl ketoesters makes them ideal candidates for inhibiting cysteine and serine proteases.[4][6][7]

Mechanism of Action: The catalytic cysteine (or serine) residue in the enzyme's active site performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the difluoroketone inhibitor. This attack is facilitated by the strong electron-withdrawing effect of the two adjacent fluorine atoms. The result is the formation of a stable, covalent hemithioketal (or hemiacetal) adduct, which effectively inactivates the enzyme.[5][6] This mechanism often leads to slow, tight-binding inhibition, a desirable characteristic for potent therapeutic agents.[6]

Mechanism: Covalent Inhibition of a Cysteine Protease

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 3. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

A Technical Guide to the Structural Elucidation of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate

Abstract

The rigorous, unambiguous determination of a molecule's chemical structure is a foundational pillar of chemical research and drug development. Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate (CAS 898753-10-1) is an aromatic keto-ester, a class of compounds that serves as a versatile scaffold in the synthesis of more complex molecular architectures.[1] The presence of a difluorinated phenyl ring, a ketone, and an ester functional group necessitates a multi-technique analytical approach for complete characterization. This guide provides an in-depth, logical workflow for the structural elucidation of this target molecule, synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing a framework for researchers to confidently validate this and structurally related compounds.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before undertaking advanced spectroscopic analysis, the first step is to confirm the molecular formula and calculate the degrees of unsaturation (DoU). This fundamental value provides immediate insight into the number of rings and/or multiple bonds present in the molecule.

The degree of unsaturation is calculated using the formula: DoU = C - (H/2) - (X/2) + (N/2) + 1 DoU = 15 - (18/2) - (2/2) + 1 = 15 - 9 - 1 + 1 = 6

A DoU of 6 is highly informative. It immediately suggests the presence of the aromatic ring (1 ring + 3 π-bonds = 4 degrees) and two additional π-bonds, which are accounted for by the two carbonyl groups (one ketone, one ester). This initial calculation aligns perfectly with the proposed structure.

The Elucidation Workflow: A Multi-Spectroscopic Approach

A robust structural confirmation is never reliant on a single technique. It is the synergistic convergence of data from multiple orthogonal methods that provides irrefutable proof of structure.[3] The logical workflow begins with techniques that identify functional groups (IR) and confirm mass (MS), followed by the detailed atomic connectivity mapping provided by NMR.

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[4] For the target compound, the IR spectrum is expected to be dominated by strong absorptions characteristic of its two carbonyl groups.

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1735 | C=O Stretch (Strong) | Aliphatic Ester |

| ~1690 | C=O Stretch (Strong) | Aryl Ketone |

| 2850-3000 | C-H Stretch (Medium) | Aliphatic CH₂ groups |

| 1600, 1500 | C=C Stretch (Medium) | Aromatic Ring |

| 1250-1100 | C-F Stretch (Strong) | Aryl-Fluorine bonds |

| 1300-1000 | C-O Stretch (Strong) | Ester C-O bond |

| Table 1: Predicted Infrared Absorption Frequencies. |

The distinct frequencies for the ester and ketone carbonyls are key diagnostic markers. The ketone's carbonyl is at a lower wavenumber due to conjugation with the aromatic ring, which lowers the bond's vibrational energy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its substructures.[5]

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

-

Expected HRMS (ESI+) for [M+Na]⁺: Calculated for C₁₅H₁₈F₂O₃Na: 307.1065; Found: 307.1061 (example).

Fragmentation Analysis (EI or CID): The fragmentation pattern is a molecular fingerprint. The most likely cleavage points are adjacent to the carbonyl groups (alpha-cleavage) due to the stability of the resulting acylium ions.

| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |

| 284 | [C₁₅H₁₈F₂O₃]⁺• | Molecular ion peak [M]⁺•. |

| 239 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |

| 141 | [C₇H₄F₂O]⁺ | Alpha-cleavage at the ketone, yielding the highly stable 2,4-difluorobenzoyl cation.[6] |

| 113 | [C₆H₉O₂]⁺ | Cleavage of the C₆-C₇ bond, with charge retained on the aliphatic ester fragment. |

| Table 2: Predicted Major Mass Fragments. |

The observation of the m/z 141 fragment would be strong evidence for the 2,4-difluorophenyl ketone substructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of NMR-active nuclei (¹H, ¹³C, ¹⁹F).[7] A combination of 1D and 2D experiments is required for a complete assignment.

¹H NMR Spectroscopy

Proton NMR reveals the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| b | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| c | ~2.95 | Triplet (t) | 2H | -CH₂ -C(O)-Ar |

| d | ~2.30 | Triplet (t) | 2H | -CH₂ -C(O)O- |

| e, f, g | ~1.40 - 1.80 | Multiplets (m) | 6H | -C(O)-CH₂-CH₂CH₂CH₂ -CH₂-C(O)O- |

| h | ~7.95 | Multiplet (m) | 1H | Aromatic H (ortho to C=O) |

| i, j | ~7.10 - 7.30 | Multiplets (m) | 2H | Aromatic H's (meta/para to C=O) |

| Table 3: Predicted ¹H NMR Data (referenced to CDCl₃). |

Justification: The chemical shifts for the ethyl ester protons (a, b) and the aliphatic chain (c-g) are predicted based on known values for similar long-chain esters and ketones.[8][9] The protons at position 'c' are the most deshielded of the aliphatic chain due to their proximity to the electron-withdrawing aromatic ketone. The aromatic region (h, i, j) will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[10]

¹³C NMR Spectroscopy

Carbon NMR identifies all unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

| Predicted Shift (δ, ppm) | Carbon Type | Assignment |

| ~198.5 | C | Ketone C =O |

| ~173.3 | C | Ester C =O |

| ~165.0 (dd) | C-F | Aromatic C -F (C4) |

| ~162.5 (dd) | C-F | Aromatic C -F (C2) |

| ~132.5 (dd) | CH | Aromatic C H (C6) |

| ~122.0 (d) | C | Aromatic C -C=O (C1) |

| ~112.0 (dd) | CH | Aromatic C H (C5) |

| ~105.0 (t) | CH | Aromatic C H (C3) |

| ~60.5 | CH₂ | -O -CH₂-CH₃ |

| ~42.0 | CH₂ | -C H₂-C(O)-Ar |

| ~34.1 | CH₂ | -C H₂-C(O)O- |

| ~28.8, 24.5, 23.8 | CH₂ | -C(O)-CH₂-C H₂C H₂C H₂-CH₂-C(O)O- |

| ~14.2 | CH₃ | -O-CH₂-C H₃ |

| Table 4: Predicted ¹³C NMR Data (referenced to CDCl₃). |

Justification: The downfield signals are characteristic of the carbonyl carbons.[8] The aromatic carbons will appear as doublets (d) or triplets (t) due to coupling with the directly attached or nearby fluorine atoms, providing definitive evidence of the substitution pattern.[4][11]

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR shows how they are connected.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). A COSY spectrum would show a clear correlation pathway from the ethyl protons (a ↔ b) and along the entire aliphatic backbone (c ↔ g ↔ f ↔ e ↔ d).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of each carbon that has protons attached. For example, the proton signal at ~4.12 ppm (a) would correlate to the carbon signal at ~60.5 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key predicted HMBC correlations for structural assembly.

-

¹ & ²: The protons on the ethyl group (Hₐ) and the adjacent methylene (Hₔ) will both show a correlation to the ester carbonyl carbon, confirming the ethyl heptanoate fragment.

-

³ & ⁴: The protons on the methylene adjacent to the ketone (Hₑ) and the ortho aromatic proton (Hₐᵣ) will both correlate to the ketone carbonyl carbon. This correlation is the critical link that connects the aliphatic chain to the aromatic ring, completing the elucidation.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols must be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11]

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum proton frequency of 400 MHz.

-

Data Acquisition: Record standard ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra at a constant temperature (e.g., 298 K).[12]

LC-MS Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of ~10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.[6]

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.

-

Mass Spectrometry: Analyze using an electrospray ionization (ESI) source in positive ion mode. Acquire full scan data from m/z 50-500 and tandem MS (MS/MS) data on the precursor ion (m/z 285.1 for [M+H]⁺) using collision-induced dissociation (CID).

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Through the logical integration of data from IR, MS, and a suite of NMR experiments, every component of the molecule can be identified and its precise connectivity can be mapped. The degree of unsaturation provides the initial constraints, IR and MS confirm the key chemical features, and the combination of 1D and 2D NMR experiments provides the definitive, high-resolution structural proof. This systematic approach ensures the highest level of scientific integrity and is essential for any research or development professional working with novel chemical entities.

References

- BenchChem. (2025). Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Ethyl Heptanoate. BenchChem.

- Biological Magnetic Resonance Bank. (n.d.). bmse000550 Ethyl Heptanoate. BMRB.

- Wiley-VCH. (2007). Supporting Information. Wiley-VCH.

- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis.

- MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.

- MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.

- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met. BenchChem.

- Arctom Scientific. (n.d.). CAS NO. 898753-10-1 | this compound. Arctom.

- Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.

- BenchChem. (n.d.). Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis. BenchChem.

- BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bmse000550 Ethyl Heptanoate at BMRB [bmrb.io]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

Solubility Profile of Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate: A Practical Guide to Determination and Interpretation

An In-Depth Technical Guide for Researchers

Abstract

Ethyl 7-(2,4-difluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone and ester derivative with potential applications as a key intermediate in pharmaceutical synthesis and materials science.[1][2] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like recrystallization, and formulation development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining its solubility. The guide details the well-established isothermal shake-flask method, explains the underlying physicochemical principles governing solubility, and offers a logical workflow for generating reliable and reproducible data.

Introduction and Physicochemical Profile

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis, influences purification strategies, and is a critical parameter in designing drug delivery systems. This compound (CAS No. 898753-10-1) is a molecule of interest due to its combination of a flexible alkyl chain, an ester group, and a rigid, electron-poor difluorophenyl ketone moiety.

An analysis of its structure provides initial clues to its solubility behavior. The long alkyl ester chain introduces significant non-polar character, while the ketone and ester functional groups can act as hydrogen bond acceptors, and the difluorophenyl ring contributes to polarity and potential π-π stacking interactions.[3] This duality suggests that its solubility will be highly dependent on the specific nature of the solvent used.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898753-10-1 | [1] |

| Molecular Formula | C₁₅H₁₈F₂O₃ | [1] |

| Molecular Weight | 284.30 g/mol | [1] |

| Structure | A heptanoate ethyl ester chain attached to a 2,4-difluorophenyl ketone group. | [1][2] |

| Predicted Polarity | Moderately polar, with significant non-polar regions. | Inferred |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces and polarity will be more soluble in one another.[3][6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The heptanoate chain of the molecule suggests some affinity for non-polar solvents. However, the polar ketone, ester, and difluorophenyl groups will likely limit its solubility in highly non-polar solvents like hexane. Toluene, being aromatic, may offer slightly better solubility due to potential π-π interactions with the phenyl ring.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents are often excellent candidates. They can engage in dipole-dipole interactions with the ketone and ester groups without the competing hydrogen bonding networks found in protic solvents. Dichloromethane is effective at dissolving moderately polar compounds, and acetone is a versatile solvent for a wide range of organic molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Short-chain alcohols like ethanol and methanol can act as hydrogen bond donors to the ketone and ester oxygens, which should enhance solubility.[5] However, as the alkyl chain of an alcohol solvent gets longer, its polarity decreases, which may, in turn, reduce its effectiveness.

-

Highly Polar Solvents (e.g., DMSO, DMF): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly polar and are excellent at dissolving a wide array of organic compounds.[6] It is anticipated that this compound would exhibit high solubility in these solvents.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[7] The following protocol is a self-validating system for generating accurate results.

Isothermal Shake-Flask Protocol

This method involves creating a saturated solution of the compound in the chosen solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Core Principle: An excess of the solid solute is agitated in a solvent for a sufficient period to allow the system to reach thermodynamic equilibrium. Undissolved solid is then removed, and the concentration of the solute in the clear supernatant is quantified.

Diagram 1: Experimental Workflow for the Isothermal Shake-Flask Method

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add an excess amount of this compound to a precisely known volume (e.g., 2 mL) of the selected organic solvent. An "excess" means enough solid should remain undissolved at the end of the experiment. Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary test can determine the minimum time needed.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle. Visually inspect each vial to confirm that a solid phase is still present.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any suspended microparticles, immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents).[9][10]

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method.

-

Quantify the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The final result is typically expressed in units of mass per volume (e.g., mg/mL or g/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison between different solvents and serves as a valuable reference for future experimental design.

Table 2: Template for Recording Experimental Solubility Data

| Organic Solvent | Classification | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Heptane | Non-Polar | 25.0 | Record experimental value | Record value |

| Toluene | Non-Polar, Aromatic | 25.0 | Record experimental value | Record value |

| Dichloromethane | Polar Aprotic | 25.0 | Record experimental value | Record value |

| Acetone | Polar Aprotic | 25.0 | Record experimental value | Record value |

| Ethyl Acetate | Polar Aprotic | 25.0 | Record experimental value | Record value |

| Ethanol | Polar Protic | 25.0 | Record experimental value | Record value |

| Methanol | Polar Protic | 25.0 | Record experimental value | Record value |

| DMSO | Polar Aprotic | 25.0 | Record experimental value | Record value |

Conclusion

While published quantitative solubility data for this compound is not currently available, this guide provides the necessary tools for researchers to both predict its behavior and generate high-quality, reliable experimental data. By combining a theoretical understanding of intermolecular forces with the practical application of the gold-standard shake-flask method, scientists can confidently determine the solubility profile of this compound. This information is essential for optimizing its use in synthetic chemistry, enabling efficient purification, and advancing its potential in pharmaceutical and materials science applications.

References

-

Solubility of Organic Compounds. (2023). Retrieved from the University of Toronto, Department of Chemistry website. [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a chemistry laboratory manual resource. [Link]

-

OECD Test Guideline 120: Dissolution behaviour in the laboratory. (n.d.). Analytice. [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from a university chemistry lab manual. [Link]

-

What Affects Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]

-

Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. [Link]

-

OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (1995). OECD. [Link]

-

Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

-

Test No. 105: Water Solubility. (n.d.). OECD. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 844–848. [Link]

-

Ethyl 7-oxoheptanoate | CAS#:3990-05-4. (n.d.). Chemsrc. [Link]

-

CAS NO. 898753-10-1 | this compound. (n.d.). Arctom Scientific. [Link]

-

Ethyl 2-(7,7-difluoroheptylsulfanyl)heptanoate. (n.d.). PubChem. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. oecd.org [oecd.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. OECD n°120 : Dissolution behaviour in the laboratory - Analytice [analytice.com]

Introduction to fluorinated ketoesters in organic chemistry

An In-depth Technical Guide to Fluorinated Ketoesters in Organic Chemistry

Abstract

Fluorinated ketoesters represent a class of high-value synthetic intermediates whose strategic importance in modern drug discovery and materials science cannot be overstated. The incorporation of fluorine into the ketoester scaffold profoundly alters its physicochemical and biological properties, often leading to enhanced metabolic stability, modulated lipophilicity, and improved binding affinity in bioactive molecules.[1][2][3] This guide provides a comprehensive overview of the core principles governing the synthesis, properties, and applications of these versatile building blocks. We will explore the causal mechanisms behind key synthetic transformations, including electrophilic and nucleophilic fluorination strategies, with a significant focus on state-of-the-art asymmetric methods for constructing stereogenic fluorine-bearing centers. Detailed experimental protocols, safety considerations for handling potent fluorinating agents, and methods for spectroscopic characterization are presented to provide researchers, scientists, and drug development professionals with a field-proven, actionable resource.

The Strategic Value of Fluorine in Ketoester Scaffolds

The utility of β-ketoesters in organic synthesis is well-established; their dual functionality and acidic α-proton make them exceptionally versatile precursors for a wide range of molecular architectures, including important heterocycles.[4][5] The introduction of fluorine, the most electronegative element, into this scaffold imparts a unique set of properties:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[2][6]

-

Modulation of Acidity and pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter a drug molecule's ionization state at physiological pH, impacting its solubility, cell permeability, and target engagement.[6]

-

Conformational Control and Binding Affinity: Fluorine's small steric footprint (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a "super-hydrogen" mimic. However, its unique electronic properties can influence molecular conformation through electrostatic and dipolar interactions, potentially pre-organizing a ligand for optimal binding to its protein target.[3]

-

Lipophilicity: The effect of fluorination on lipophilicity is highly context-dependent. While a single fluorine atom may have a minor effect, a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance membrane permeability.[6] This ability to fine-tune lipophilicity is a critical tool in drug design.[3]